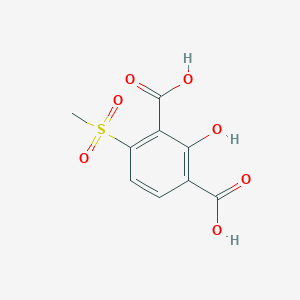
2-Hydroxy-4-(methylsulfonyl)isophthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-4-(methylsulfonyl)isophthalic acid is an organic compound with the molecular formula C9H8O7S. It is a derivative of isophthalic acid, where the hydrogen atoms at positions 2 and 4 are replaced by a hydroxyl group and a methylsulfonyl group, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(methylsulfonyl)isophthalic acid typically involves the following steps:
Starting Material: The synthesis begins with isophthalic acid as the starting material.
Methylsulfonylation: The methylsulfonyl group is introduced at position 4 through a sulfonylation reaction using methylsulfonyl chloride in the presence of a base such as pyridine.
The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes and large-scale reactors to ensure efficient and cost-effective synthesis. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
2-Hydroxy-4-(methylsulfonyl)isophthalic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, where the methylsulfonyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl and methylsulfonyl groups can participate in substitution reactions with nucleophiles or electrophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts, depending on the desired transformation .
Scientific Research Applications
2-Hydroxy-4-(methylsulfonyl)isophthalic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, dyes, and coatings.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-(methylsulfonyl)isophthalic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methylsulfonyl groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
2-Hydroxy-4-(methylsulfonyl)isophthalic acid can be compared with other similar compounds, such as:
2-Hydroxyisophthalic acid: Lacks the methylsulfonyl group, resulting in different chemical properties and reactivity.
4-Methylsulfonylisophthalic acid: Lacks the hydroxyl group, affecting its solubility and biological activity.
Isophthalic acid: The parent compound without any substituents, used as a reference for understanding the effects of hydroxyl and methylsulfonyl substitutions.
The unique combination of hydroxyl and methylsulfonyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-hydroxy-4-methylsulfonylbenzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O7S/c1-17(15,16)5-3-2-4(8(11)12)7(10)6(5)9(13)14/h2-3,10H,1H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFWLRDKISOXJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=C(C=C1)C(=O)O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














